molecular formula C16H17NO3 B3164051 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid CAS No. 887683-80-9

4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Cat. No.: B3164051
CAS No.: 887683-80-9
M. Wt: 271.31 g/mol
InChI Key: FZLZCFSYVKZRTN-UHFFFAOYSA-N
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Description

4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is an organic compound that features a pyrrole ring substituted with acetyl and methyl groups, linked to a benzoic acid moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrrole ring: This might involve the reaction of a suitable diketone with an amine under acidic conditions.

    Substitution reactions: Introduction of acetyl and methyl groups onto the pyrrole ring through Friedel-Crafts acylation and alkylation.

    Coupling with benzoic acid: The pyrrole derivative can be coupled with a benzoic acid derivative using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.

    Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions could occur on the aromatic ring of the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid could have various applications:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The acetyl and methyl groups could play roles in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid derivatives: Compounds with similar structures but different substituents.

    Other pyrrole derivatives: Compounds like 2,5-dimethylpyrrole or acetylpyrrole.

Uniqueness

The unique combination of the pyrrole ring with specific acetyl and methyl substitutions, along with the benzoic acid moiety, could confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-8-15(12(3)18)11(2)17(10)9-13-4-6-14(7-5-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLZCFSYVKZRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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